2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline
Description
2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline is a complex organic compound that features a tetrazole ring, a cyclopentyl group, and an aniline moiety
Properties
Molecular Formula |
C19H21N5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-methyl-N-[1-(1-phenyltetrazol-5-yl)cyclopentyl]aniline |
InChI |
InChI=1S/C19H21N5/c1-15-9-5-6-12-17(15)20-19(13-7-8-14-19)18-21-22-23-24(18)16-10-3-2-4-11-16/h2-6,9-12,20H,7-8,13-14H2,1H3 |
InChI Key |
HTMHCYVDHAXMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2(CCCC2)C3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline typically involves multiple steps. One common approach is the cycloaddition reaction of azides with nitriles to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted tetrazole and aniline derivatives .
Scientific Research Applications
2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism by which 2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline exerts its effects involves interactions with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, while the aniline moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(2-methyl-3-butyn-2-yl)cyclohexanamine
- 2-ethoxy-1-[[(2’-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole]-7-methyl ester
Uniqueness
2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline is unique due to the specific combination of the tetrazole ring, cyclopentyl group, and aniline moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
